molecular formula C19H21N5O2 B2507009 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone CAS No. 2034500-22-4

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone

Cat. No.: B2507009
CAS No.: 2034500-22-4
M. Wt: 351.41
InChI Key: ZZMKBLAKBDDPQG-UHFFFAOYSA-N
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Description

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone is a complex organic molecule that features a combination of pyrazine, pyrrolidine, and indolizine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazine and indolizine intermediates, followed by their coupling through a pyrrolidine linker.

    Preparation of Pyrazine Intermediate: The pyrazine intermediate can be synthesized by reacting 2-chloropyrazine with dimethylamine under basic conditions.

    Preparation of Indolizine Intermediate: The indolizine moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine.

    Coupling Reaction: The final step involves coupling the pyrazine and indolizine intermediates using a pyrrolidine linker. This can be achieved through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolizine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, and neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure may also make it useful in the design of sensors or other advanced technologies.

Mechanism of Action

The mechanism of action of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
  • (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-3-yl)methanone

Uniqueness

Compared to similar compounds, (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22(2)17-10-20-11-18(21-17)26-16-6-8-24(13-16)19(25)14-9-15-5-3-4-7-23(15)12-14/h3-5,7,9-12,16H,6,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMKBLAKBDDPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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